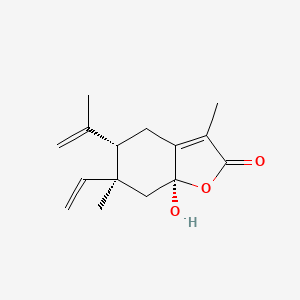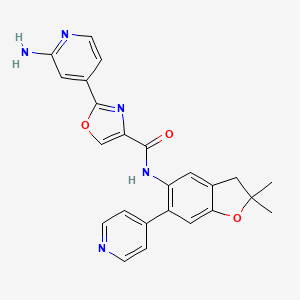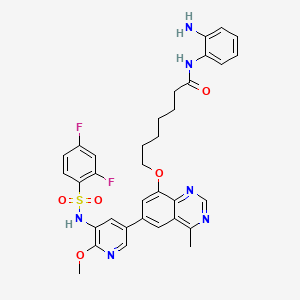
Icmt-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Icmt-IN-5 is a chemical compound known for its inhibitory effects on isoprenylcysteine carboxyl methyltransferase (ICMT). ICMT is an enzyme involved in the post-translational modification of proteins, particularly those containing C-terminal CaaX motifs. This modification is crucial for the proper localization and function of these proteins, many of which are involved in oncogenic processes .
Méthodes De Préparation
The synthesis of Icmt-IN-5 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its inhibitory activity. The synthetic route typically involves the use of organic solvents and reagents under controlled conditions to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using batch or continuous flow processes to meet the demand for research and therapeutic applications .
Analyse Des Réactions Chimiques
Icmt-IN-5 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on this compound, potentially altering its inhibitory activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its solubility and bioavailability.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can introduce new functional groups to the molecule. The major products formed from these reactions depend on the specific conditions and reagents used
Applications De Recherche Scientifique
Icmt-IN-5 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of ICMT in various biochemical pathways.
Biology: Researchers use this compound to investigate the effects of ICMT inhibition on cell signaling and protein localization.
Medicine: this compound shows potential as a therapeutic agent in cancer treatment due to its ability to inhibit the post-translational modification of oncogenic proteins.
Industry: The compound is used in the development of new drugs targeting ICMT and related pathways
Mécanisme D'action
Icmt-IN-5 exerts its effects by inhibiting the activity of ICMT, an enzyme responsible for the methylation of isoprenylated cysteine residues in proteins. This inhibition disrupts the proper localization and function of these proteins, many of which are involved in cell signaling pathways such as the Ras/Raf/Mek/Erk pathway. By preventing the methylation of these proteins, this compound can reduce their oncogenic potential and inhibit cancer cell growth .
Comparaison Avec Des Composés Similaires
Icmt-IN-5 is unique among ICMT inhibitors due to its high potency and specificity. Similar compounds include:
Cysmethynil: Another ICMT inhibitor, but with lower solubility and bioavailability compared to this compound.
UCM-1336: A potent ICMT inhibitor used in glioblastoma research.
Compound 2: A newly identified ICMT inhibitor with improved water solubility compared to cysmethynil
This compound stands out due to its balanced properties of potency, specificity, and solubility, making it a valuable tool in both research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C22H28FNO |
|---|---|
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-2-fluoro-4-methylaniline |
InChI |
InChI=1S/C22H28FNO/c1-17-9-10-20(19(23)15-17)24-13-11-22(18-7-5-4-6-8-18)12-14-25-21(2,3)16-22/h4-10,15,24H,11-14,16H2,1-3H3 |
Clé InChI |
NFWPGISCHCCXFX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NCCC2(CCOC(C2)(C)C)C3=CC=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




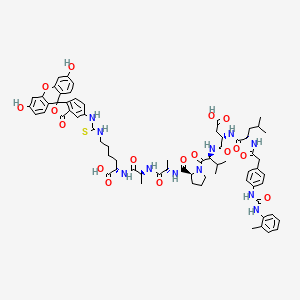
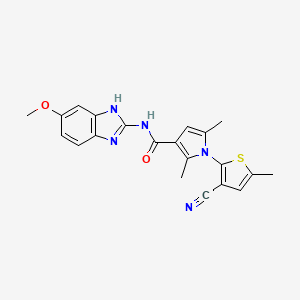
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(1,3-15N2)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12371875.png)
![Disodium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B12371877.png)
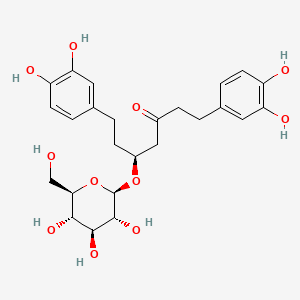
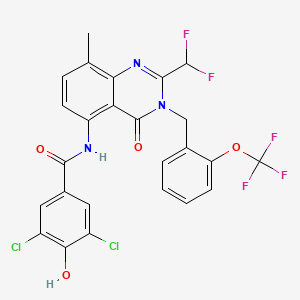
![5-[[2,3,5,6-Tetradeuterio-4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12371907.png)
